molecular formula C10H12N2 B14656937 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole CAS No. 41817-83-8

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole

Katalognummer: B14656937
CAS-Nummer: 41817-83-8
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: YFOBDZBTELLEQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a methyl group at the second position and a phenyl group at the first position of the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal and ammonia as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding imidazoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Methyl-1-phenyl-4,5-dihydro-1H-imidazole include:

  • 2-Phenyl-4,5-dihydro-1H-imidazole
  • 2-Benzyl-4,5-dihydro-1H-imidazole
  • 2-Methyl-4,5-dihydro-1H-imidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a methyl group and a phenyl group on the imidazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

41817-83-8

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

2-methyl-1-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C10H12N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI-Schlüssel

YFOBDZBTELLEQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NCCN1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.